![molecular formula C15H27N3O9P2 B1469706 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate CAS No. 1177093-23-0](/img/structure/B1469706.png)
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (8-APAQDP) is a novel, small-molecule phosphonate inhibitor that has recently been developed for use in a variety of scientific research applications. 8-APAQDP has shown to be a promising tool for the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Scientific Research Applications
Antileishmanial Activity
Studies have demonstrated the antileishmanial activities of 8-aminoquinolines. Specifically, the activity of these compounds against Leishmania tropica in human macrophages was investigated. The effectiveness of 8-aminoquinolines with different substitutions on the quinoline ring or the 8-amino side-chain was assessed, highlighting their potential as antileishmanial agents (Berman & Lee, 1983).
Structure and Properties
The structural analysis of 8-aminoquinoline derivatives, such as primaquine diphosphate, reveals detailed insights into their molecular framework. This includes their crystalline form, electron density, and chelation properties, which are crucial for understanding their biological activity and interactions (Rubin, Swaminathan, & Sundaralingam, 1992).
Antimalarial and Antiparasitic Potential
8-Aminoquinolines, including variants of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate, have demonstrated significant efficacy in treating malaria and other parasitic infections. Their potential in both prophylaxis and treatment models, along with their activity against blood and tissue stage parasites, makes them valuable in antimalarial research (Nanayakkara et al., 2008).
Fluorescent Sensing and Imaging Applications
A recent development is the use of 8-aminoquinoline-based compounds as fluorescent sensors for zinc ion, demonstrating potential applications in cell imaging. This highlights the versatility of these compounds beyond their antimalarial and antiparasitic roles, extending into biochemical imaging and diagnostics (Pradhan et al., 2015).
properties
IUPAC Name |
1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;2*1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCQRFKSMSKOQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O9P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1469623.png)
![Methyl 6-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1469624.png)

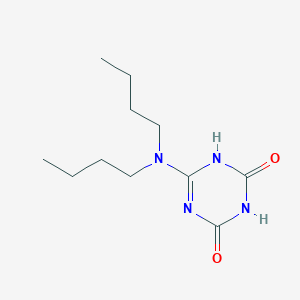
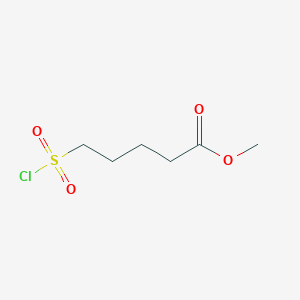
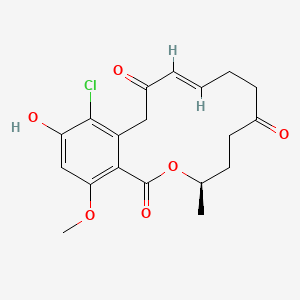
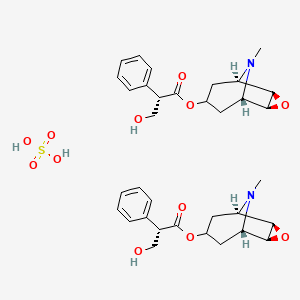
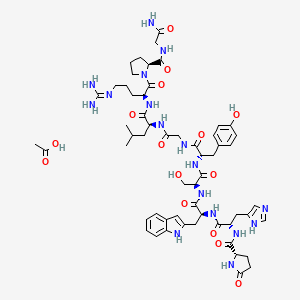
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)



![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)